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Compound of Interest

Compound Name: AZD2389

Cat. No.: B15606120

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated
fibroblasts and in areas of tissue remodeling, has emerged as a promising therapeutic target
for various fibrotic diseases and cancers. This guide provides a comparative overview of the
preclinical data for AstraZeneca's AZD2389 against other notable FAP inhibitors, UAMC-1110
and Talabostat. The information presented is based on available preclinical studies and aims to
offer a comparative perspective on their potency, selectivity, and efficacy in relevant disease
models.

At a Glance: Comparative Efficacy and Specificity

This section summarizes the key preclinical findings for AZD2389, UAMC-1110, and
Talabostat, offering a snapshot of their performance in various models. Direct head-to-head
comparative studies in the same preclinical model are limited in the public domain; therefore,
this comparison is based on data from separate studies.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15606120?utm_src=pdf-interest
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter AZD2389 UAMC-1110 Talabostat
In Vitro Potency 0.08 nM (human FAP) ~0.43-3.2nM Less selective FAP
(IC50) [1] (human FAP) inhibitor
Highly selective over Highly selective
o PREP (>1000 nM)[2] (>1000-fold) over Non-selective, inhibits
Selectivity )
and other serine DPP4, DPP8, DPP9, other proteases
proteases[1] and PREP
Diet-induced
Metabolic
Dysfunction- Carbon tetrachloride Primarily studied in
o Associated (CCl4)-induced and oncology models;
Preclinical Model(s) N o o
Steatohepatitis Mdr2 knockout mouse  limited data in liver
(MASH) in models of liver fibrosis  fibrosis
cynomolgus

monkeys[3][4]

Key Efficacy Findings

- Improved liver
fibrosis and MASH
scores[3][4]-
Increased levels of
intact a2-AP and
FGF21[3][4]

- Attenuated CCl4-
induced liver fibrosis-
Reduced ao-SMA-
positive
myofibroblasts and
collagen content in
Mdr2 null mice

Limited preclinical
evidence in liver

fibrosis models

Pharmacokinetics

Orally bioavailable
with clearance values
determined in rat,
mouse, dog, and

monkey[1]

Orally bioavailable

Investigated in clinical

trials for cancer

In-Depth Preclinical Performance
AZD2389: A Focus on MASH and Liver Fibrosis

AZD2389, a potent and orally active FAP inhibitor developed by AstraZeneca, is currently in

clinical development for MASH and liver fibrosis[3][4].
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Key Preclinical Study in Cynomolgus Monkeys:

A significant preclinical study evaluated AZD2389 in a diet-induced, biopsy-confirmed MASH

model in cynomolgus monkeys. Animals were administered AZD2389 or a vehicle for 29
weeks. The study revealed that AZD2389 treatment led to:

Improved Liver Histology: A statistically significant improvement in the NAFLD activity score
and a reduction in histological fibrosis were observed in the AZD2389-treated group
compared to the vehicle group[3][4][5].

Target Engagement: Complete inhibition of plasma FAP activity was demonstrated[1].

Biomarker Modulation: Treatment with AZD2389 resulted in increased levels of intact alpha-
2-antiplasmin (a2-AP) and fibroblast growth factor 21 (FGF21), proteins that are cleaved by
FAP[1][3][4].

Favorable Safety Profile: The inhibitor was well-tolerated with no significant safety signals
noted in the study[5].

UAMC-1110: Evidence in Murine Liver Fibrosis Models

UAMC-1110 is a highly potent and selective FAP inhibitor that has been instrumental in

preclinical research to understand the role of FAP in various diseases.

Efficacy in Mouse Models of Liver Fibrosis:

Preclinical studies have demonstrated the anti-fibrotic effects of UAMC-1110 in established

mouse models of liver fibrosis:

CCl4-Induced Liver Fibrosis: In this model of toxic liver injury, treatment with a specific FAP
inhibitor, based on the UAMC-1110 scaffold, attenuated the development of liver fibrosis.
The treatment was associated with reduced activation of hepatic stellate cells and decreased
infiltration of macrophages.

Mdr2 Knockout Mice: This genetic model mimics primary sclerosing cholangitis. In these
mice, FAP inhibition led to a reduction in a-SMA—positive myofibroblasts and collagen
content in the portal area of the liver.
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Talabostat: A Less Selective Inhibitor with a History in
Oncology

Talabostat is a small molecule that inhibits FAP and other dipeptidyl peptidases. While it has
been evaluated in various clinical trials for cancer, its development was halted due to a
combination of safety and efficacy concerns. Preclinical data supporting its use specifically for
liver fibrosis is limited. Its non-selective nature presents a potential for off-target effects.

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of preclinical
findings. Below are generalized protocols for the key types of experiments cited in this guide.

In Vitro FAP Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the enzymatic activity of FAP.

General Protocol:

Recombinant human FAP enzyme is incubated with the test inhibitor at various
concentrations.

o Afluorogenic FAP substrate is added to the mixture.

e The enzymatic reaction, which results in the cleavage of the substrate and release of a
fluorescent signal, is monitored over time using a fluorescence plate reader.

e The rate of reaction is calculated, and the concentration of the inhibitor that causes 50%
inhibition (IC50) is determined by plotting the inhibition data against the inhibitor
concentration.

Preclinical Liver Fibrosis Model: Carbon Tetrachloride
(CCl4)-Induced Fibrosis in Mice

Obijective: To induce liver fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.

General Protocol:
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Male C57BL/6 mice are typically used.

A solution of CCl4 in a vehicle such as corn oil or olive oil is administered to the mice via
intraperitoneal injection, typically twice a week.

The administration of CCI4 is continued for a period of 4 to 12 weeks to induce chronic liver
injury and fibrosis.

During the study, animals are monitored for signs of toxicity.

At the end of the study, liver tissue is collected for histological analysis (e.g., Sirius Red
staining for collagen) and measurement of hydroxyproline content to quantify the extent of
fibrosis.

Preclinical MASH Model: Diet-Induced MASH in
Cynomolgus Monkeys

Objective: To induce a MASH phenotype with fibrosis in a non-human primate model that
closely mimics human disease for the evaluation of therapeutic candidates.

General Protocol:

e Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended period to induce
obesity, insulin resistance, and features of MASH.

Baseline liver biopsies are often performed to confirm the presence of MASH and fibrosis
before the initiation of treatment.

Animals are then randomized to receive either the test compound (e.g., AZD2389) or a
vehicle control, typically administered orally on a daily basis.

The treatment period can extend for several months (e.g., 29 weeks for the AZD2389 study)

[314].

Throughout the study, blood samples are collected to monitor liver enzymes, lipid profiles,
and biomarkers of target engagement.
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e At the end of the treatment period, a final liver biopsy is performed to assess changes in
histology, including the NAFLD activity score and fibrosis stage.

Visualizing the Pathways and Processes

To better understand the context of FAP inhibition and the preclinical evaluation process, the
following diagrams illustrate the general signaling pathway and a typical experimental workflow.
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Caption: Mechanism of FAP-mediated tissue fibrosis and its inhibition.
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Caption: A typical preclinical workflow for evaluating FAP inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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